Allopregnanetrione is a steroidal compound with the molecular formula and a molecular weight of 330.46 g/mol. It is recognized for its role as a neuroactive steroid, primarily functioning as a positive allosteric modulator of the gamma-aminobutyric acid type A receptor. This compound is derived from progesterone and is involved in various biological processes, including hormone regulation and neuroprotection, making it significant in both medical and biochemical research contexts .
The synthesis of allopregnanetrione typically involves several chemical reactions starting from progesterone. The primary methods include:
Common reagents used in the synthesis include:
Allopregnanetrione features a steroid backbone typical of many steroid hormones, characterized by four fused carbon rings. Its specific structural attributes include:
The compound's structural formula can be represented as follows:
Key structural identifiers include:
Allopregnanetrione participates in several types of chemical reactions:
The major products formed from these reactions depend on the specific reagents and conditions applied. For example:
Common reaction conditions often involve controlling temperature and concentration to optimize yields.
Allopregnanetrione acts primarily on gamma-aminobutyric acid type A receptors as a positive allosteric modulator. The mechanism involves:
Pharmacokinetics show that allopregnanetrione has low oral bioavailability (less than 5%), necessitating alternative administration routes such as intravenous delivery. Its volume of distribution is approximately 3 L/kg with over 99% plasma protein binding .
Relevant data regarding its stability under different conditions have indicated that it retains its structure under physiological conditions but may degrade under extreme pH or temperature .
Allopregnanetrione has several scientific uses:
Allopregnanolone (3α-hydroxy-5α-pregnan-20-one) is a reduced metabolite of progesterone characterized by a steroid backbone with specific stereochemical modifications critical to its biological activity. The compound features a 5α-reduced A-ring (trans A/B ring junction) and a 3α-hydroxyl group, which confers its potent neuroactive properties [1] [4]. These structural elements differentiate it from its isomeric forms:
The planar structure of allopregnanolone enables high membrane permeability, while its three-dimensional conformation facilitates specific interactions with hydrophobic binding pockets in the GABAA receptor [4] [6]. Molecular modeling studies reveal that the 3α-hydroxy group forms hydrogen bonds with GABAA receptor residues, while the 20-keto group and steroid backbone contribute to van der Waals interactions essential for receptor modulation [8].
Table 1: Structural Characteristics of Allopregnanolone and Key Isomers
Compound | A-Ring Configuration | 3-Position | GABAA Activity |
---|---|---|---|
Allopregnanolone | 5α-reduced (trans) | 3α-hydroxy | Potent positive modulator |
Pregnanolone | 5β-reduced (cis) | 3α-hydroxy | Moderate positive modulator |
Isopregnanolone | 5α-reduced (trans) | 3β-hydroxy | Antagonist |
5α-Dihydroprogesterone | 5α-reduced (trans) | 3-keto | Inactive at GABAA |
Allopregnanolone biosynthesis occurs through a two-step enzymatic pathway in nervous and endocrine tissues:
Neurosteroidogenesis occurs in both neuronal and glial compartments:
Table 2: Enzymes in Allopregnanolone Biosynthesis
Enzyme | Isoforms | Subcellular Localization | Cofactor | Tissue Expression |
---|---|---|---|---|
5α-Reductase | Type I, II, III | Endoplasmic reticulum | NADPH | Brain, liver, skin, prostate |
3α-HSOR | AKR1C1-4 | Cytosol | NADPH/NADP+ | Brain, liver, adrenal, colon |
Steroidogenic enzyme expression exhibits significant sexual dimorphism influencing regional allopregnanolone production:
Sex differences extend to neurosteroid metabolism in non-gonadal tissues:
Allopregnanolone faces significant pharmacokinetic barriers that limit its therapeutic application:
Hepatic First-Pass Metabolism:
Protein Binding and Distribution:
Metabolic Clearance:
Formulation Challenges:
Table 3: Pharmacokinetic Parameters of Allopregnanolone
Parameter | Value | Conditions | Significance |
---|---|---|---|
Bioavailability | <5% (oral) | Human studies | Extensive first-pass metabolism |
Protein binding | >99% | In vitro assessment | Limits free active fraction |
Brain-to-plasma ratio | 3:1 - 5:1 | Rodent/rabbit IV studies | Rapid CNS penetration |
Tmax | 5 min (brain, IV) | Preclinical models | Immediate CNS effects |
Half-life | ~9 hours | Human IV administration | Requires intermittent dosing |
Vd | 3-5 L/kg | Multiple species | Extensive tissue distribution |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7